(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid
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Overview
Description
(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid is an organic compound with a complex structure that includes a hydroxy group, an isopropyl ether, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor followed by hydrolysis and subsequent etherification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the keto group can produce a secondary alcohol.
Scientific Research Applications
Chemistry
In chemistry, (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can be used as a substrate in enzymatic assays to investigate enzyme kinetics and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act as a precursor for the synthesis of drugs targeting specific biochemical pathways.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid involves its interaction with specific molecular targets. The hydroxy and keto groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid: This compound shares a similar hydroxy group but differs in its aromatic structure.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid: This compound has a similar keto group but includes a furocoumarin moiety.
Uniqueness
(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a butanoic acid backbone with a tert-butoxy group and a hydroxyl functional group. Its molecular formula is C8H15O4, which contributes to its unique steric and electronic properties, influencing its biological interactions.
Mechanisms of Biological Activity
- Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially modulating their activity. For instance, it may act as an inhibitor or activator depending on the target enzyme's nature.
- Receptor Binding : The structural characteristics allow for specific binding to biological receptors, which can lead to downstream effects such as altered gene expression or metabolic pathways.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
- Cell Viability Assays : Research indicated that the compound exhibits cytotoxic effects on certain cancer cell lines. For example, in a study involving human breast cancer cells, concentrations above 50 µM resulted in a significant reduction in cell viability (p < 0.05) compared to control groups.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
Mechanistic Insights
The mechanism underlying the observed cytotoxicity appears to involve the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells. Additionally, the compound was found to modulate oxidative stress markers, suggesting an involvement in redox signaling pathways.
Case Studies
-
Anti-Fibrotic Activity : A study explored the compound's effects on liver fibrosis models. It was observed that treatment with this compound significantly reduced collagen deposition in liver tissues by inhibiting COL1A1 expression.
Treatment Group COL1A1 Expression (%) Control 100 Low Dose (50 µM) 75 High Dose (100 µM) 40 - Neuroprotective Effects : Another investigation focused on neurodegenerative disease models where the compound demonstrated protective effects against neuronal cell death induced by oxidative stress. This was measured using MTT assays and flow cytometry for apoptosis markers.
Properties
IUPAC Name |
(2S)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNDGDKLQUKDGI-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.